molecular formula C17H24FNO2 B3256787 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 276872-81-2

4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3256787
M. Wt: 293.4 g/mol
InChI Key: GHMYVSNELKFYHM-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine . Piperazine derivatives have been used in various fields, including the development of pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an improved method for the preparation of 4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester has been described .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a fluoro-benzyl group, and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For example, the protodeboronation of pinacol boronic esters has been reported in the literature . This reaction could potentially be relevant to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its lipophilicity and solubility could be affected by the presence of the fluoro-benzyl and tert-butyl ester groups .

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures should always be followed when handling chemical substances .

Future Directions

The future research directions could involve further exploration of the therapeutic potential of this compound and its derivatives. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial .

properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMYVSNELKFYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonyl-4-(4-fluorobenzylidene)piperidine (47.0 g) was dissolved in methanol (450 ml). To the solution was added 10% palladium carbon (water content: 50%, 4.7 g), and the mixture was subjected to catalytic hydrogenation reaction for 5 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 1-tert-butoxycarbonyl-4-(4-fluorobenzyl)piperidine (39.9 g).
Name
1-tert-Butoxycarbonyl-4-(4-fluorobenzylidene)piperidine
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
4.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)N1CCC(=Cc2ccc(F)cc2)CC1
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Reaction Step One
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Quantity
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reactant
Reaction Step One
Name
Quantity
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
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